molecular formula C16H15Cl2NOS B2484558 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime CAS No. 320422-50-2

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime

Cat. No.: B2484558
CAS No.: 320422-50-2
M. Wt: 340.26
InChI Key: QBLJFMMRNJLOOO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a chemical compound with a complex structure that includes chlorinated benzyl and phenyl groups, a sulfanyl linkage, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of the chlorinated benzyl and phenyl precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is unique due to the presence of the O-methyloxime functional group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-20-19-16(13-5-7-14(17)8-6-13)11-21-10-12-3-2-4-15(18)9-12/h2-9H,10-11H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJFMMRNJLOOO-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CSCC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.